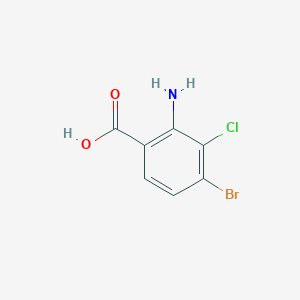

2-Amino-4-bromo-3-chlorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromo-3-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRZWOPLVNTLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Bromo 3 Chlorobenzoic Acid

Retrosynthetic Analysis of 2-Amino-4-bromo-3-chlorobenzoic Acid

A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, commercially available starting materials. The analysis reveals several potential synthetic pathways by considering the directing effects of the substituents on the benzene (B151609) ring.

The primary disconnections involve the amino and halo groups. One common strategy is to introduce the amino group late in the synthesis via the reduction of a nitro group. This is advantageous because the nitro group is a strong meta-director, which can influence the position of subsequent substitutions. The halogen atoms, bromine and chlorine, can be introduced through electrophilic aromatic substitution reactions.

A plausible retrosynthetic pathway is outlined below:

This analysis suggests that a substituted benzoic acid, such as 3-chlorobenzoic acid or 2-nitrobenzoic acid, could serve as a practical starting material. The sequence of halogenation and nitration steps would need to be carefully controlled to achieve the desired 2,3,4-substitution pattern.

Direct Synthesis Approaches to this compound

Direct synthesis approaches aim to construct the target molecule from a readily available precursor in a limited number of steps.

One direct approach could start with a commercially available aminobenzoic acid derivative, followed by sequential halogenation. For instance, starting with 2-amino-3-chlorobenzoic acid, one could attempt a regioselective bromination. However, the amino group is a strong activating group and an ortho-, para-director, which might lead to a mixture of products.

Alternatively, a Sandmeyer-type reaction on a suitable diamino precursor could be envisioned, but the synthesis of such a precursor would likely be complex. A more feasible approach might involve the halogenation of a simpler benzoic acid derivative, followed by amination. For example, the synthesis of 2-bromo-4-chlorobenzoic acid has been reported from 2-amino-4-chlorobenzoic acid via a Sandmeyer reaction. guidechem.com Subsequent introduction of the amino group at the C2 position would be challenging due to the deactivating nature of the existing substituents.

A potential synthetic route starting from 3-chlorobenzoic acid is detailed in the table below.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 3-Chlorobenzoic acid | HNO₃, H₂SO₄ | 3-Chloro-2-nitrobenzoic acid & 3-Chloro-4-nitrobenzoic acid |

| 2 | 3-Chloro-2-nitrobenzoic acid | Br₂, FeBr₃ | 4-Bromo-3-chloro-2-nitrobenzoic acid |

| 3 | 4-Bromo-3-chloro-2-nitrobenzoic acid | Fe, HCl or H₂, Pd/C | This compound |

This table presents a hypothetical direct synthesis approach based on established organic chemistry principles.

A widely used and reliable strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. khanacademy.orgmasterorganicchemistry.com This approach is particularly useful as the nitro group acts as a meta-director during electrophilic aromatic substitution, allowing for the introduction of other substituents at specific positions before its conversion to an ortho-, para-directing amino group. masterorganicchemistry.com

The reduction of the nitro group can be achieved using various reagents. Common methods include catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or the use of metals in acidic media (e.g., iron, tin, or zinc in the presence of hydrochloric acid). masterorganicchemistry.com For substrates containing other reducible functional groups, selective reducing agents may be necessary. For instance, hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been reported for the selective reduction of aromatic nitro groups in the presence of halogens and carboxylic acids. niscpr.res.in

A plausible synthesis of this compound utilizing a nitro group reduction is outlined below:

| Starting Material | Intermediate 1 | Intermediate 2 | Target Molecule |

| 3-Chlorobenzoic acid | 3-Chloro-2-nitrobenzoic acid | 4-Bromo-3-chloro-2-nitrobenzoic acid | This compound |

| Reagents | HNO₃, H₂SO₄ | Br₂, FeBr₃ | Fe, HCl |

This interactive table illustrates a synthetic pathway involving a key nitro group reduction step.

Another potential route, analogous to the synthesis of the related 2-amino-4-bromo-3-fluorobenzoic acid, could involve the oxidative cleavage of a substituted isatin (B1672199) (indole-2,3-dione). chemicalbook.com The synthesis of 6-bromo-7-chloroisatin would be the initial challenge in this pathway.

Comparative Analysis of Synthetic Pathways to this compound and its Structural Congeners

The production of this compound and similar compounds can be achieved through several synthetic routes. A critical evaluation of these methods is essential for selecting the most suitable approach for a given application.

Evaluation of Reaction Yields and Efficiency

The efficiency of a synthetic pathway is often measured by its reaction yield. For instance, a chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids has been shown to produce N-aryl and N-alkyl anthranilic acid derivatives in yields of up to 99%. nih.gov This method is noted for not requiring acid protection. nih.gov In another example, the synthesis of 2-amino-4-bromo-3-fluorobenzoic acid from 6-bromo-7-fluoroindoline-2,3-dione (B1445371) achieved a 94% yield. chemicalbook.com

The oxidation of isatins using sodium hydroxide (B78521) and hydrogen peroxide is another versatile method for preparing a range of anthranilic acids, with yields reported between 51% and 97%. scielo.br This method is notable for its rapid completion times at room temperature. scielo.br The synthesis of various substituted anthranilic acids through multi-step reactions has also been reported, with yields varying depending on the specific substituents and reaction conditions. For example, the final step in the synthesis of certain 1,3,4-oxadiazole-linked anthranilic acid derivatives showed yields from 9% to 73%. mdpi.com

Reaction Yields for the Synthesis of Anthranilic Acid Derivatives

(Scroll to view more)| Synthetic Method | Product | Yield (%) | Reference |

|---|---|---|---|

| Copper-catalyzed amination | N-aryl and N-alkyl anthranilic acid derivatives | Up to 99% | nih.gov |

| Oxidation of substituted isatin | 2-Amino-4-bromo-3-fluorobenzoic acid | 94% | chemicalbook.com |

| Oxidation of isatins with NaOH and H₂O₂ | Various anthranilic acids | 51-97% | scielo.br |

| Multi-step synthesis with 1,3,4-oxadiazole (B1194373) linker | Halogen-substituted anthranilic acid derivatives | 9-73% (final step) | mdpi.com |

Assessment of Regioselectivity and Byproduct Formation

Regioselectivity, the control of the position of chemical bond formation, is a critical factor in the synthesis of specifically substituted compounds like this compound. In copper-catalyzed amination reactions of 2-bromobenzoic acids, high regioselectivity has been observed, where only the bromide substituent adjacent to the carboxylic acid group is replaced. nih.gov This selectivity is crucial for avoiding the formation of unwanted isomers.

The halogenation of aromatic compounds can often lead to a mixture of products. chemistrysteps.com For instance, the bromination of 2-chlorobenzoic acid can yield different isomers. A patented method describes a process for preparing 5-bromo-2-chlorobenzoic acid with high selectivity by using an NBS/sulfuric acid system and a catalyst, such as sodium sulfide (B99878), to inhibit the formation of the 4-bromo-2-chlorobenzoic acid byproduct. google.com The stability of the intermediate radical plays a significant role in determining the regioselectivity of halogenation reactions. chemistrysteps.com

Considerations for Industrial Scale-Up and Sustainability

For a synthetic method to be viable on an industrial scale, factors such as cost, safety, and environmental impact must be considered. The oxidation of isatins to produce anthranilic acids is presented as an environmentally friendly method as it uses aqueous basic solutions and avoids the need for catalysts. scielo.br Sustainable approaches to halogenation are also being developed, including oxidative halogenation processes that use safe and readily available halide salts and aim to minimize waste. rsc.org

The development of practical and scalable processes is crucial. A novel, six-step industrial process for a key intermediate of SGLT2 inhibitors, starting from inexpensive dimethyl terephthalate, has been successfully demonstrated on a large scale with a significant cost reduction. researchgate.net Sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives is also being explored as a greener alternative. rsc.org Furthermore, methods for recovering valuable aromatic compounds from industrial residues of benzoic acid production are being developed to reduce environmental pollution. researchgate.net

Optimization Strategies in the Preparation of this compound

Optimizing reaction conditions is key to maximizing yield, selectivity, and efficiency in the synthesis of this compound.

Catalyst Systems and Reaction Condition Tuning

The choice of catalyst and the fine-tuning of reaction conditions are paramount. In copper-catalyzed aminations of 2-bromobenzoic acids, a combination of Cu powder and copper(I) oxide in the presence of potassium carbonate at 130°C has been identified as optimal. nih.gov Various copper catalysts, including copper powder, copper acetate, and copper/cuprous oxide, have been employed to improve the efficiency of N-phenylanthranilic acid synthesis from 2-chlorobenzoic acid. researchgate.net

The development of palladium-based catalysts has also been a focus, with ligands like BrettPhos showing high activity at both room and elevated temperatures for C-N bond formation. nih.gov In the synthesis of 5-bromo-2-chlorobenzoic acid, the use of a catalyst like sodium sulfide in an NBS/sulfuric acid system at a controlled temperature of 10-50°C is crucial for high selectivity. google.com Microwave-assisted reactions have also been shown to enhance reaction rates and yields in the synthesis of derivatives from anthranilic acids. researchgate.net

Catalyst Systems and Conditions for Anthranilic Acid Synthesis

(Scroll to view more)| Reaction Type | Catalyst System | Key Reaction Conditions | Reference |

|---|---|---|---|

| Copper-catalyzed Amination | Cu powder and Cu₂O | K₂CO₃, 130°C | nih.gov |

| Bromination of 2-chlorobenzoic acid | Sodium sulfide/sulfite or Potassium sulfide | NBS/H₂SO₄, 10-50°C | google.com |

| Palladium-catalyzed Amination | Pd catalyst with BrettPhos ligand | Room or elevated temperatures | nih.gov |

Solvent Effects on Reaction Rates and Selectivity

The solvent can significantly influence reaction outcomes. In the copper-catalyzed amination of 2-bromobenzoic acid, solvents such as n-butanol, 2-ethoxyethanol (B86334), and ethylene (B1197577) glycol have been evaluated, with 2-ethoxyethanol being part of the optimized conditions. nih.gov The polarity and nature of the solvent can affect the absorption spectral bands of molecules, which can be categorized into specific interactions (like hydrogen bonding) and non-specific interactions (like dipole-dipole forces). ajchem-a.com

For instance, in the synthesis of aza-flavanone from aminochalcone, the reaction yield was markedly dependent on the solvent, with an 88% yield in ethanol (B145695) (a protic solvent) and only a trace amount in benzene (a non-polar solvent). researchgate.net This is attributed to the ability of protic solvents to stabilize intermediates through hydrogen bonding. researchgate.net The crystallization of p-aminobenzoic acid from mixed solvents of ethanol and nitromethane (B149229) also demonstrated that solvent composition can alter the crystalline form and morphology of the product. acs.org The impact of solvent on the photochemical properties of aminobenzoic acid derivatives has also been a subject of study. acs.org

Purification Techniques for Enhanced Product Purity

The isolation and purification of this compound from crude reaction mixtures are critical steps to ensure the final product meets the required standards of purity for subsequent applications. Achieving high purity often necessitates the removal of unreacted starting materials, intermediates, and byproducts formed during the synthesis. The structural similarity of some impurities to the target compound can make purification challenging, sometimes requiring a combination of techniques. The primary methods employed for the purification of this and structurally related compounds include recrystallization, chromatography, and techniques based on acid-base chemistry.

Recrystallization

Recrystallization is a widely used and effective technique for purifying solid organic compounds. The process relies on the principle of differential solubility of the target compound and impurities in a selected solvent or solvent system at different temperatures. For compounds in the substituted aminobenzoic acid family, various solvent systems have been proven effective.

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature. Furthermore, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration).

For halogenated benzoic acids, common recrystallization solvents include alcohols, water, acetic acid, or mixtures thereof. For instance, a related compound, 2-amino-4-bromo-5-chlorobenzoic acid, is effectively purified by recrystallization from a methanol-water mixed solution. google.com Similarly, the purification of 5-bromo-2-chlorobenzoic acid can be achieved using reagents like water, methanol (B129727), ethanol, acetic acid, or isopropanol. google.com In some cases, obtaining a colorless product may require recrystallization from a solvent such as ethanol. orgsyn.org It is not uncommon for repeated recrystallizations to be necessary to achieve the desired high purity, especially when dealing with impurities that have similar polarity to the product. patsnap.com

Table 1: Recrystallization Solvents for Substituted Benzoic Acids

| Compound | Solvent System | Observation | Reference |

|---|---|---|---|

| 2-Amino-4-bromo-5-chlorobenzoic acid | Methanol-Water | Yields a refined product. | google.com |

| 5-Bromo-2-chlorobenzoic acid | Water, Methanol, Ethanol, Acetic acid, and/or Isopropanol | Used for crude product recrystallization. | google.com |

| 2-Amino-3-fluorobenzoic acid | Ethanol | Yields a nearly colorless product. | orgsyn.org |

Chromatographic Methods

Chromatography is a powerful purification and analytical tool that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is primarily used as an analytical technique to assess the purity of the final product. For example, the purity of a crude 3-chloro-4-bromobenzoic acid intermediate was determined to be over 95% by HPLC. google.com Similarly, the purity of 5-bromo-2-chlorobenzoic acid has been confirmed by HPLC to be as high as 99.7%. google.com

Thin-Layer Chromatography (TLC): TLC is an essential technique for monitoring the progress of a reaction and for identifying the components in a mixture. acs.org For chlorobenzoic acids and their derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. psu.edu The choice of the mobile phase is critical for achieving good separation. A mixture of chloroform (B151607) and methanol (3:1 ratio) has been used as a mobile phase for related compounds. acs.org Visualizing the separated spots can be done using UV light or by spraying with a developing agent like bromocresol green, which reveals the acidic compounds as yellow spots on a blue or green background. psu.edu

Table 2: TLC Systems for Related Benzoic Acid Derivatives

| Stationary Phase | Mobile Phase | Detection Method | Application | Reference |

|---|---|---|---|---|

| Silica Gel F254 | Methanol/Chloroform (3:1) | UV light (254 and 360 nm) | Monitoring reaction progress. | acs.org |

| Silica Gel G | Various organic solvents | Bromocresol green spray | Separation of isomeric chlorobenzoic acids. | psu.edu |

Purification via Acid-Base Chemistry

The acidic nature of the carboxylic acid group and the basic nature of the amino group in this compound allow for purification strategies based on acid-base extraction.

A common procedure involves dissolving the crude product in an aqueous basic solution, such as sodium carbonate, to form the water-soluble carboxylate salt. orgsyn.org Insoluble impurities can then be removed by filtration. Subsequently, the purified acid is reprecipitated by acidifying the clear filtrate with a strong acid, like hydrochloric acid (HCl), to a specific pH. orgsyn.orgchemicalbook.com For instance, in the synthesis of 2-amino-4-bromo-3-fluorobenzoic acid, the product was precipitated by acidifying the reaction mixture to a pH of 2 with concentrated HCl. chemicalbook.com This method is effective for separating the acidic product from non-acidic or weakly acidic impurities.

Chemical Reactivity and Transformation Mechanisms of 2 Amino 4 Bromo 3 Chlorobenzoic Acid

Electrophilic Aromatic Substitution Reactions of the 2-Amino-4-bromo-3-chlorobenzoic Acid Core

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the cumulative electronic effects of its four substituents. The directing influence of these groups must be assessed to predict the site of reaction.

Amino Group (-NH₂): A strongly activating, ortho-, para-director due to its ability to donate electron density to the ring via a resonance effect. pressbooks.pubchemistrytalk.org

Carboxyl Group (-COOH): A deactivating, meta-director because it withdraws electron density from the ring through both inductive and resonance effects. utexas.edufiveable.me

Halogens (-Br, -Cl): These are deactivating groups due to their inductive electron withdrawal, but they are ortho-, para-directors because of their ability to donate electron density through resonance. pressbooks.pub

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Amino-4-bromo-3-chloro-5-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 2-Amino-3,4,5-tribromobenzoic acid |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-4-bromo-3-chloro-5-sulfobenzoic acid |

Nucleophilic Substitution Reactions Involving Halogen and Amino Moieties

Substitution of Halogens

Aryl halides are typically resistant to nucleophilic aromatic substitution (SNAr) unless the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglumenlearning.com The this compound ring possesses a combination of an electron-donating group (-NH₂) and electron-withdrawing groups (-COOH, -Cl, -Br), which does not create the strong electron deficiency required for facile SNAr reactions. masterorganicchemistry.com Consequently, displacing the bromide or chloride ions with nucleophiles requires harsh conditions or, more commonly, transition metal catalysis (see Section 3.4). The typical reactivity order for halogens in SNAr is F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comnih.gov

Reactions of the Amino Moiety

The amino group itself is nucleophilic and can undergo reactions like alkylation or acylation. A more significant transformation is its conversion into a diazonium salt. Treatment of the aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures yields a diazonium salt. This intermediate is highly valuable as the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide array of nucleophiles in reactions such as the Sandmeyer or Schiemann reactions. scirp.org This provides a strategic pathway to introduce a variety of substituents in place of the original amino group.

Table 2: Potential Transformations via Diazonium Salt Intermediate

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Sandmeyer | CuCl / HCl | -Cl |

| Sandmeyer | CuBr / HBr | -Br |

| Sandmeyer | CuCN / KCN | -CN |

| Schiemann | HBF₄, heat | -F |

| Hydrolysis | H₂O, heat | -OH |

Oxidation and Reduction Chemistry of this compound

Oxidation

The aromatic amine functionality is susceptible to oxidation. youtube.com Strong oxidizing agents like potassium permanganate (B83412) or nitric acid can transform the amino group into a nitro group or even lead to oxidative degradation of the aromatic ring. researchgate.net To perform oxidative transformations elsewhere on the molecule without affecting the amine, it is often necessary to first protect the amino group, for instance, by converting it to an amide via acylation. youtube.com The carboxylic acid group is resistant to further oxidation, and the halogens are also stable under typical oxidative conditions.

Reduction

The functional groups on this compound exhibit different susceptibilities to reduction.

Carboxylic Acid: This group can be reduced to a primary alcohol (-CH₂OH) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Aryl Halides: The carbon-halogen bonds can be cleaved via catalytic hydrogenation (H₂/Pd-C) under certain conditions or by using specific reducing agents, a process known as hydrodehalogenation.

Amino Group: This group is stable to most reducing conditions, except for catalytic hydrogenation at very high pressures and temperatures.

Should a nitro group be introduced onto the ring (e.g., via nitration as described in Section 3.1), it can be selectively reduced to an amino group using various methods, such as catalytic hydrogenation or treatment with metals like tin or iron in acidic media. researchgate.netsciencemadness.org This nitro-to-amino reduction is a cornerstone of synthetic aromatic chemistry. google.comwikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The chloro and bromo substituents serve as effective handles for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The differential reactivity between the C-Br and C-Cl bonds allows for selective and sequential functionalization.

In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the rate of the initial oxidative addition step is generally faster for aryl bromides than for aryl chlorides. nih.gov This reactivity difference can be exploited to selectively couple a partner to the C4 position (C-Br bond) while leaving the C3 position (C-Cl bond) untouched by carefully controlling the reaction conditions, catalyst, and ligands. A subsequent, more forcing coupling reaction could then be used to functionalize the C-Cl bond.

Table 3: Representative Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, base | C-C (biaryl) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | C-C (alkyne) |

| Heck | Alkene | Pd catalyst, base | C-C (alkene) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, ligand, base | C-N |

These reactions provide powerful methods for elaborating the molecular structure, enabling the synthesis of complex derivatives from the this compound scaffold. rsc.orgorganic-chemistry.org

Functional Group Interconversions and Derivatizations of this compound

The amino and carboxylic acid groups are primary sites for a wide range of derivatizations and functional group interconversions.

Derivatization of the Carboxylic Acid Group:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. mdpi.com

Amide Formation: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with a primary or secondary amine to form an amide. Alternatively, direct coupling with an amine can be achieved using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC).

Reduction: As noted previously, reduction with strong agents like LiAlH₄ converts the carboxylic acid to a primary alcohol.

Derivatization of the Amino Group:

Acylation/Amide Formation: Reaction with acyl chlorides or anhydrides in the presence of a base forms an N-acyl derivative (an amide). This is a common method for protecting the amino group. youtube.com

N-Alkylation: The amino group can be alkylated using alkyl halides, though polyalkylation can be an issue. Reductive amination is an alternative method for controlled alkylation.

Diazotization: As discussed in Section 3.2, this reaction converts the amino group into a highly versatile diazonium salt intermediate. scirp.org

Mechanistic Investigations of this compound Reactivity

While specific mechanistic studies on this compound are not widely available, its reactivity can be understood through well-established mechanistic paradigms for its constituent reactions.

Nucleophilic Aromatic Substitution: The operative mechanism is typically a two-step addition-elimination sequence. The nucleophile attacks the carbon bearing the leaving group, forming a high-energy, negatively charged Meisenheimer complex. masterorganicchemistry.compressbooks.pub The aromaticity is restored in the second step by the expulsion of the halide ion. For this reaction to be facile, the negative charge of the Meisenheimer complex must be stabilized by strong electron-withdrawing groups, which are insufficiently positioned in the title compound for this mechanism to proceed under mild conditions.

Transition Metal-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction, for example, follows a catalytic cycle involving three key steps:

Oxidative Addition: The aryl halide (Ar-X) adds to the low-valent palladium(0) catalyst to form a Pd(II) species. The C-Br bond undergoes this step more readily than the C-Cl bond.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Computational and mechanistic studies on these fundamental reaction types provide a robust framework for predicting and understanding the chemical behavior of complex polysubstituted aromatics like this compound. acs.orgucl.ac.uk

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Bromo 3 Chlorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-Amino-4-bromo-3-chlorobenzoic acid, both ¹H (proton) and ¹³C (carbon-13) NMR would provide critical data for structural confirmation. While specific experimental spectra for this compound are not widely available in peer-reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of the nuclei.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The two aromatic protons would likely appear as doublets in the aromatic region (typically 6.5-8.0 ppm), with their specific chemical shifts influenced by the deshielding effects of the bromine and chlorine atoms and the shielding effect of the amino group. The coupling constant (J-value) between these two protons would be indicative of their ortho relationship. The amino group protons (-NH₂) would likely appear as a broad singlet, and the carboxylic acid proton (-COOH) as a singlet at a significantly downfield chemical shift (>10 ppm), both of which are typically exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon-13 NMR spectrum would reveal seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon would be the most deshielded, appearing at the downfield end of the spectrum (around 170 ppm). The chemical shifts of the six aromatic carbons would be influenced by the attached substituents. The carbon bearing the amino group would be shielded, while those bonded to the halogens and the carboxylic acid group would be deshielded to varying degrees.

A summary of the anticipated ¹H and ¹³C NMR spectral data is presented below.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic CH | 6.5 - 8.0 | Doublet | Two distinct signals are expected for the two aromatic protons. |

| Amino (-NH₂) | Variable (broad) | Singlet | Position and broadening are dependent on solvent and concentration. |

| Carboxylic Acid (-COOH) | > 10 | Singlet | Typically a sharp singlet, exchangeable with D₂O. |

| Carboxyl Carbon (-COOH) | ~170 | Singlet | Most deshielded carbon atom. |

| Aromatic Carbons | 110 - 150 | Singlets | Six distinct signals are expected, with chemical shifts determined by the attached functional groups. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The vibrational modes of this compound would provide a characteristic fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the N-H stretches of the amino group (two sharp bands around 3300-3500 cm⁻¹), and the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹). The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the ring would be particularly prominent.

Key expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1720 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Halogens | C-Cl Stretch | 600 - 800 | Medium to Strong |

| Halogens | C-Br Stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry Techniques for Molecular Characterization (e.g., LC-MS, FAB-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Fast Atom Bombardment-Mass Spectrometry (FAB-MS) would be valuable in the characterization of this compound.

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (250.48 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, and chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. This would result in a complex isotopic cluster for the molecular ion and any fragment ions containing these halogens, which is a powerful diagnostic tool for confirming the presence of these elements. Fragmentation patterns would involve the loss of functional groups such as the carboxylic acid group, providing further structural information.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, UPLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for its separation from any impurities or starting materials. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be a suitable approach. The retention time of the compound would be characteristic under specific chromatographic conditions. The purity of the sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. While some commercial suppliers indicate the availability of HPLC and UPLC data, specific public domain chromatograms for this compound are scarce.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability and phase transitions of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. DTA measures the temperature difference between a sample and a reference material, revealing information about melting points, crystallization, and other thermal events. At present, there is no published TGA or DTA data specifically for this compound.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements in a compound. For this compound, with the molecular formula C₇H₅BrClNO₂, the theoretical elemental composition can be calculated. This experimental data is then compared with the theoretical values to confirm the empirical formula of the synthesized compound.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 7 | 84.077 | 33.57% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.01% |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.90% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.15% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.59% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.78% |

| Total | 250.479 | 100.00% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic structure of molecules. For aromatic compounds such as this compound, UV-Vis spectroscopy provides valuable information on the electronic transitions between molecular orbitals, primarily the π → π* and n → π* transitions associated with the benzene (B151609) ring and its substituents. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state, with the wavelength of maximum absorption (λmax) corresponding to the energy difference between these states.

The electronic spectrum of a substituted benzoic acid is influenced by the nature and position of the substituents on the aromatic ring. The carboxyl group (-COOH), the amino group (-NH2), and the halogen atoms (-Br, -Cl) all affect the energy of the molecular orbitals and, consequently, the absorption characteristics of the molecule. The amino group typically acts as a strong auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies the wavelength and intensity of absorption. Halogens also act as auxochromes. These substituents, through their electronic effects (both inductive and resonance), can cause shifts in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can alter the intensity of the absorption bands.

Detailed Research Findings on Analogous Compounds

The study on 2-Amino-4-chlorobenzoic acid revealed three distinct electronic transitions in the UV-Vis region when measured in a chloroform (B151607) solvent. icm.edu.pl These experimental findings were supported by TD-DFT (B3LYP/6–311++G(d,p)) calculations, which allowed for the assignment of these absorption bands to specific electronic transitions between molecular orbitals. icm.edu.pl

The longest wavelength absorption, observed experimentally at 336 nm, was assigned to a π → π* transition corresponding to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). icm.edu.pl Two other absorptions in the higher-energy UV region, at 253 nm and 240 nm, were also characterized. The band at 253 nm was assigned to another π → π* transition (HOMO-1→LUMO), while the band at 240 nm was attributed to a σ → π* transition (HOMO-2→LUMO). icm.edu.pl

These findings indicate that the electronic spectrum of this molecule is shaped by excitations involving the π-electron system of the benzene ring, which is perturbed by the electron-donating amino group and the electron-withdrawing carboxyl and chloro groups. The addition of a bromine atom at the 3-position, as in this compound, would be expected to introduce further modifications to the electronic structure, likely resulting in a bathochromic shift of the absorption maxima due to the auxochromic effect of bromine.

The table below summarizes the experimental and theoretical UV-Vis absorption data for the analogous compound, 2-Amino-4-chlorobenzoic acid. icm.edu.pl

Table 1: Experimental and Theoretical UV-Vis Absorption Data for 2-Amino-4-chlorobenzoic acid

| Experimental λmax (nm) | Calculated λmax (nm) | Excitation Energy (eV) | Assigned Transition | Major Contribution |

| 336 | 335 | 3.70 | π → π | HOMO→LUMO |

| 253 | 256 | 4.84 | π → π | HOMO-1→LUMO |

| 240 | 245 | 5.06 | σ → π* | HOMO-2→LUMO |

Data obtained in chloroform solvent. Theoretical data calculated using the TD-DFT/B3LYP/6–311++G(d,p) method. icm.edu.pl

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Bromo 3 Chlorobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and predict the optimized geometry of molecules. For 2-Amino-4-bromo-3-chlorobenzoic acid, DFT calculations, typically employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p), are used to determine the most stable molecular conformation by finding the global minimum on the potential energy surface. researchgate.neticm.edu.pl

These calculations provide precise predictions of geometric parameters, including bond lengths, bond angles, and dihedral angles. The optimized structure is confirmed to be at a true energy minimum when no imaginary frequencies are found in the subsequent vibrational frequency calculation. The theoretical parameters obtained from DFT calculations for similar molecules have shown excellent agreement with experimental data from X-ray diffraction studies. icm.edu.pl For instance, studies on related chlorobenzoic acids have demonstrated that calculated geometric parameters align closely with crystal structure data. researchgate.net

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: These are expected values based on DFT calculations on analogous compounds. Actual values would require specific calculations for this molecule.

| Parameter | Bond | Predicted Value |

| Bond Length | C-COOH | ~1.48 Å |

| C=O | ~1.21 Å | |

| C-OH | ~1.35 Å | |

| C-NH2 | ~1.37 Å | |

| C-Cl | ~1.74 Å | |

| C-Br | ~1.90 Å | |

| Bond Angle | O=C-OH | ~122° |

| C-C-NH2 | ~121° | |

| C-C-Cl | ~120° | |

| C-C-Br | ~119° | |

| Dihedral Angle | C-C-C=O | ~0° or 180° |

Frontier Molecular Orbital (FMO) Analysis of this compound (HOMO-LUMO Profiles)

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the aminophenyl ring, reflecting its electron-donating nature, while the LUMO would likely be distributed over the carboxylic acid group and the halogen-substituted benzene (B151609) ring, indicating its electron-accepting regions. This distribution facilitates intramolecular charge transfer, a key factor in the molecule's electronic properties. researchgate.net

Table 2: Predicted FMO Properties of this compound Note: Values are illustrative, based on typical results for similar halogenated aromatic compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 eV | Electron-donating capacity |

| LUMO Energy | ~ -2.0 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative oxygen atoms of the carboxylic group. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. They are typically located around the hydrogen atoms of the amino group and the hydroxyl group of the carboxylic acid. researchgate.net

Neutral Regions (Green): These regions have a near-zero potential and are generally found over the carbon atoms of the benzene ring.

The MEP analysis helps in understanding intermolecular interactions, particularly hydrogen bonding, and provides insights into how the molecule will interact with other chemical species. researchgate.net

Noncovalent Interaction (NCI) Index Analysis for Supramolecular Assembly Prediction

The Noncovalent Interaction (NCI) index is a computational method used to visualize and characterize weak, noncovalent interactions within and between molecules. wikipedia.org It is based on the electron density (ρ) and its reduced density gradient (s). jussieu.fr By plotting s against ρ, regions corresponding to hydrogen bonds, van der Waals interactions, and steric repulsion can be identified and visualized in 3D space. wikipedia.orgnih.gov

For this compound, NCI analysis is crucial for predicting its supramolecular assembly in the solid state. The analysis would likely reveal:

Strong Hydrogen Bonds: Visualized as blue surfaces, these would be expected between the carboxylic acid groups of two adjacent molecules, forming the characteristic centrosymmetric dimer motif common to carboxylic acids. researchgate.net

Weaker Interactions: Green surfaces would indicate weaker van der Waals interactions, possibly involving the halogen atoms and the aromatic ring. researchgate.net Halogen bonding (C-Br···O or C-Cl···O) might also be identified.

Steric Repulsion: Red surfaces would indicate repulsive interactions, which can occur within crowded regions of the molecule or between closely packed molecules. researchgate.net

This analysis provides a qualitative and quantitative understanding of the forces that govern the crystal packing of the molecule. nih.gov

Theoretical Studies on Tautomerism and Conformational Isomerism of this compound

Theoretical studies are employed to investigate the relative stabilities of different tautomers and conformational isomers. For this compound, conformational isomerism arises from the rotation around single bonds, primarily the C-COOH and C-NH2 bonds. DFT calculations can map the potential energy surface by systematically rotating these bonds to identify the most stable conformers. icm.edu.pl The global minimum on this surface corresponds to the most populated conformation in the gas phase.

Tautomerism, the migration of a proton, is also possible. For instance, proton transfer from the carboxylic acid group to the amino group could form a zwitterionic tautomer. Computational methods can calculate the relative energies of these different tautomeric forms. For simple aminobenzoic acids, the neutral form is generally found to be significantly more stable than the zwitterionic form in the gas phase, and this trend is expected to hold for its halogenated derivatives. researchgate.net

Computational Prediction of Reactivity Descriptors and Potential Reaction Pathways

Computational chemistry allows for the prediction of various reactivity descriptors derived from the electronic structure, often based on conceptual DFT. These descriptors help to quantify the reactivity of a molecule and predict its behavior in chemical reactions. researchgate.net

Key reactivity descriptors for this compound include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as χ² / (2η). This index quantifies the ability of a molecule to accept electrons.

These global reactivity descriptors provide a quantitative framework for comparing the reactivity of the molecule with others and predicting potential reaction pathways. researchgate.net For example, a high electrophilicity index suggests the molecule will act as a good electrophile in reactions. researchgate.net

Quantum Chemical Calculations in Support of Experimental Spectroscopic Assignments

Quantum chemical calculations are indispensable for the interpretation of experimental spectra, such as Fourier-transform infrared (FTIR) and Raman spectra. DFT calculations can predict the vibrational frequencies of a molecule with a high degree of accuracy. scispace.com

For this compound, a frequency calculation performed on the optimized geometry yields a set of vibrational modes and their corresponding wavenumbers. Since theoretical calculations are performed on a single molecule in the gas phase at 0 K, the calculated frequencies are often systematically higher than the experimental values obtained from solid-state measurements. To improve agreement, the calculated wavenumbers are typically scaled using a scaling factor specific to the level of theory used. nih.gov

The theoretical spectrum allows for the unambiguous assignment of each experimental absorption band to a specific vibrational motion of the molecule (e.g., O-H stretch, N-H bend, C-Cl stretch). This detailed assignment, often aided by calculating the Potential Energy Distribution (PED), provides a complete understanding of the molecule's vibrational properties. icm.edu.pl

Applications of 2 Amino 4 Bromo 3 Chlorobenzoic Acid in Synthetic Chemistry and Materials Science

2-Amino-4-bromo-3-chlorobenzoic Acid as a Versatile Molecular Building Block and Scaffold

This compound is a substituted anthranilic acid derivative recognized for its role as a versatile molecular building block in organic synthesis. cymitquimica.com Its structure features a benzene (B151609) ring functionalized with three distinct substituents—amino, carboxylic acid, bromo, and chloro groups—which provide multiple reactive sites for chemical modification. This complexity makes it a valuable scaffold for constructing more complex molecules. cymitquimica.com The arrangement of these functional groups allows for regioselective reactions, enabling chemists to selectively modify different parts of the molecule.

The term "building block" in this context refers to a molecule that can be readily incorporated into a larger molecular structure. The stability and reactivity of compounds like this compound facilitate their use in creating diverse chemical libraries for various research applications. chemimpex.com Its utility as a scaffold is derived from the core phenyl ring structure, onto which additional chemical moieties can be attached, leading to the development of new compounds with specific desired properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H5BrClNO2 | cymitquimica.comachemblock.com |

| Molecular Weight | 250.48 g/mol | cymitquimica.comachemblock.com |

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 1698027-54-1 | achemblock.com |

Utility in the Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound, possessing both an amino group and a carboxylic acid group in an ortho relationship, makes it an ideal precursor for the synthesis of various heterocyclic compounds. These functional groups can participate in intramolecular cyclization reactions or act as reaction handles for condensation with other molecules to form rings.

For instance, aminobenzoic acids are common starting materials for creating fused heterocyclic systems like quinazolinones and benzothiazoles. scholarsresearchlibrary.com The synthesis of thiazole (B1198619) derivatives, another important class of heterocyclic compounds, often involves substituted aminobenzoic acids. ijcmas.com The general strategy involves the reaction of the amino group with a suitable reagent to build the heterocyclic ring, often followed by cyclization involving the carboxylic acid moiety. The presence of bromine and chlorine atoms on the benzene ring can further influence the reactivity of the molecule and provide sites for subsequent cross-coupling reactions, allowing for the diversification of the resulting heterocyclic structures. scholarsresearchlibrary.comijcmas.com

Derivatization for the Construction of Complex Organic Architectures

The functional groups on this compound allow for extensive derivatization, enabling the construction of complex organic molecules. The amino group can be acylated, alkylated, or diazotized, while the carboxylic acid can be converted into esters, amides, or acid chlorides. Furthermore, the halogen substituents (bromo and chloro) are particularly valuable as they serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Research on related bromobenzoic acids has demonstrated the feasibility of regioselective copper-catalyzed amination. nih.gov This type of reaction allows for the formation of N-aryl or N-alkyl anthranilic acid derivatives, which are themselves important precursors for more complex structures like acridines. nih.gov By selectively reacting one of the functional groups, chemists can build up molecular complexity in a stepwise and controlled manner, making this compound a key intermediate in multi-step organic synthesis. chemimpex.com

Participation in Coordination Chemistry and Schiff Base Formation

The amino group of this compound can readily react with the carbonyl group of aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines or azomethines. internationaljournalcorner.comnih.gov This reaction involves the formation of a carbon-nitrogen double bond (-C=N-). Schiff bases are a highly important class of ligands in coordination chemistry because the imine nitrogen atom can donate its lone pair of electrons to a metal center. nih.govsjctni.edu

Once formed, these Schiff base ligands can coordinate with a wide variety of transition metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to form stable metal complexes. sjctni.eduresearchgate.net The resulting complexes often exhibit interesting geometries and electronic properties. The carboxylic acid group can also participate in coordination, potentially making the ligand tridentate. Studies on Schiff bases derived from the similar 2-amino-4-chlorobenzoic acid show that the ligand coordinates to the metal ion through the azomethine nitrogen and the carboxylate oxygen, leading to the formation of well-defined coordination compounds. sjctni.edu

| Starting Aminobenzoic Acid | Aldehyde/Ketone Reactant | Metal Ions Complexed | Reference |

|---|---|---|---|

| 2-amino-4-chlorobenzoic acid | 3-ethoxysalicylaldehyde | Co(II), Ni(II), Cu(II), Zn(II) | sjctni.edu |

| 2-amino, 4-chloro benzoic acid | Isatin (B1672199) | Ti(IV), Zr(IV), Cd(II) | researchgate.net |

Role in Supramolecular Chemistry and Cocrystallization

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The functional groups on this compound—specifically the carboxylic acid and amino groups—are excellent candidates for forming strong and directional hydrogen bonds. The carboxylic acid can act as both a hydrogen bond donor (from the -OH group) and acceptor (from the C=O group), while the amino group is a good hydrogen bond donor.

These functional groups can form predictable hydrogen-bonding patterns known as supramolecular synthons. For example, carboxylic acids commonly form hydrogen-bonded dimers. nih.gov When combined with other molecules (coformers), this compound can participate in cocrystallization, leading to the formation of new crystalline solids with potentially different physical properties. mdpi.comresearchgate.net Studies on the crystal structure of the related 2-amino-4-chlorobenzoic acid show that molecules link into centrosymmetric dimers via O-H···O hydrogen bonds, a fundamental interaction in supramolecular assembly. nih.gov The presence of halogen atoms also allows for halogen bonding, another important non-covalent interaction that can be used to guide the assembly of supramolecular architectures.

Potential in the Development of Pharmaceutical and Agrochemical Intermediates

Substituted anthranilic acids are important pharmacophores and intermediates in the pharmaceutical and agrochemical industries. The core structure of this compound is found in various biologically active molecules. For example, N-aryl anthranilic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The derivatization of this compound could lead to new drug candidates. The related compound 2-amino-3-chlorobenzoic acid has been identified as a cancer antagonist with antibacterial properties. mdpi.com

In the agrochemical sector, aminobenzoic acid derivatives are used in the formulation of herbicides and pesticides. chemimpex.com The unique substitution pattern of this compound makes it a valuable intermediate for synthesizing new active ingredients. The presence of halogens can enhance the lipophilicity and metabolic stability of a molecule, which are often desirable properties for both pharmaceuticals and agrochemicals. Furthermore, benzothiazole (B30560) derivatives, which can be synthesized from such precursors, are known to possess a wide range of biological activities, including anti-tumor and anti-microbial properties. scholarsresearchlibrary.com

Future Research Directions and Methodological Advancements for 2 Amino 4 Bromo 3 Chlorobenzoic Acid

Innovations in Green and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of 2-amino-4-bromo-3-chlorobenzoic acid is a prime candidate for the application of green chemistry principles. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Future research will focus on developing cleaner and more sustainable alternatives.

One promising approach is the utilization of biocatalysis. creative-enzymes.com Enzymatic reactions can offer high selectivity under mild conditions, significantly reducing the environmental footprint. For instance, the use of engineered nitroreductase enzymes could facilitate the selective reduction of a corresponding nitro precursor in an aqueous medium, avoiding the need for heavy metal catalysts and high-pressure hydrogenation. creative-enzymes.com

Another area of innovation lies in the use of greener solvent systems. Supercritical fluids, ionic liquids, and deep eutectic solvents are being explored as replacements for volatile organic compounds (VOCs). nih.gov These alternative solvents can lead to improved reaction rates and easier product separation, contributing to a more sustainable process. A hypothetical comparison of a traditional versus a green synthetic route is presented in Table 1.

Table 1: Comparison of Traditional and Green Synthetic Routes for a Halogenated Anthranilic Acid Derivative This table presents hypothetical data for illustrative purposes.

| Parameter | Traditional Route | Green Route |

| Solvent | Toluene | Water/Ethanol (B145695) mixture |

| Catalyst | Palladium on Carbon | Immobilized Nitroreductase |

| Reaction Temperature | 100°C | 37°C |

| Byproducts | Heavy metal waste | Minimal, biodegradable |

| Atom Economy | ~60% | >85% |

Furthermore, flow chemistry is emerging as a powerful tool for sustainable synthesis. creative-enzymes.com Continuous flow reactors offer enhanced heat and mass transfer, improved safety, and the potential for process automation, leading to higher yields and reduced waste streams.

Development of Advanced Catalytic Systems for Enhanced Selectivity and Yield

The synthesis of polysubstituted aromatic compounds like this compound often faces challenges in achieving high regioselectivity and yield. The development of advanced catalytic systems is crucial to overcome these hurdles.

Transition metal catalysis, particularly with palladium, copper, and nickel, will continue to be a major focus. acs.orgacs.org Research is directed towards designing ligands that can fine-tune the catalyst's activity and selectivity. For instance, bulky phosphine (B1218219) ligands can be employed to control the steric environment around the metal center, directing the reaction to a specific position on the aromatic ring. A chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids has been described, which eliminates the need for acid protection and produces N-aryl and N-alkyl anthranilic acid derivatives in high yields. acs.org

Organocatalysis offers a metal-free alternative, reducing concerns about heavy metal contamination in the final product. nih.gov Chiral organocatalysts can be particularly valuable for the asymmetric synthesis of derivatives of this compound, which could be important for pharmaceutical applications. Hydrogen-bond-based organocatalysis, utilizing molecules like ureas and thioureas, has shown promise in a variety of organic reactions. researchgate.net

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is another area of active research. rsc.org The use of catalysts supported on solid materials, such as zeolites or functionalized nanoparticles, simplifies catalyst recovery and reuse, making the process more cost-effective and sustainable. researchgate.net Table 2 provides a hypothetical overview of advanced catalytic systems and their potential impact.

Table 2: Potential Advanced Catalytic Systems for the Synthesis of this compound This table presents hypothetical data for illustrative purposes.

| Catalyst Type | Ligand/Support | Potential Advantage |

| Palladium-based | Buchwald-Hartwig type phosphine ligands | High efficiency in C-N bond formation |

| Copper-based | Phenanthroline derivatives | Cost-effective amination reactions |

| Nickel-based | N-heterocyclic carbenes (NHCs) | Catalysis of challenging cross-couplings |

| Organocatalyst | Chiral thiourea | Asymmetric functionalization |

| Heterogeneous | Zeolite-supported rhodium | Catalyst recyclability and process intensification |

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. nih.gov For a complex molecule like this compound, these computational tools can significantly accelerate the development of optimal synthetic routes.

Predictive models can be trained on large datasets of chemical reactions to forecast the outcome of a reaction, including yield and selectivity, with high accuracy. rsc.orgacs.org For electrophilic aromatic substitutions, which are relevant for the synthesis of halogenated compounds, ML models have been developed to predict the reactive site with up to 93% accuracy. nih.govrsc.orgacs.org This can save considerable time and resources by avoiding unpromising synthetic pathways.

AI algorithms can also be used for reaction optimization. By exploring a vast parameter space, including temperature, solvent, catalyst, and reaction time, AI can identify the optimal conditions for a given transformation much faster than through traditional experimental design. mdpi.com Bayesian optimization is one such algorithm that has shown excellent performance in this area. rsc.org

Furthermore, AI is being employed in retrosynthetic analysis to propose novel and efficient synthetic routes. mdpi.com These tools can analyze the target molecule and suggest a series of reactions to synthesize it from readily available starting materials. This can lead to the discovery of more economical and sustainable synthetic strategies. The impact of AI on reaction design is summarized in the hypothetical data presented in Table 3.

Table 3: Impact of AI and Machine Learning on Synthetic Route Development This table presents hypothetical data for illustrative purposes.

| Metric | Traditional Approach | AI-Assisted Approach |

| Time to Optimal Route | 6-12 months | 1-2 months |

| Number of Experiments | 100-200 | 20-40 |

| Overall Yield Improvement | - | 15-25% |

| Cost Reduction | - | 20-30% |

Exploration of Novel Chemical Transformations

The unique arrangement of functional groups in this compound opens the door to exploring novel chemical transformations to generate diverse molecular architectures.

C-H activation is a powerful strategy for the direct functionalization of C-H bonds, which are typically unreactive. researchgate.netrsc.org For this compound, this could enable the introduction of new substituents at the remaining open positions on the aromatic ring, leading to a library of novel derivatives. Both palladium and cobalt-catalyzed C-H activation of benzoic acids have been reported. numberanalytics.com

Decarboxylation reactions offer another avenue for derivatization. nih.govacs.orgacs.org The removal of the carboxylic acid group can lead to the formation of a highly substituted aniline, which can then be further functionalized. Studies on the decarboxylation of anthranilic acid have shown that the reaction can be acid-catalyzed. nih.govacs.org

The presence of both an amino and a carboxylic acid group, along with two different halogen atoms, allows for a variety of intramolecular cyclization reactions. These could lead to the formation of novel heterocyclic scaffolds, which are of great interest in medicinal chemistry. For example, redox-neutral decarboxylative photocyclization of anthranilic acids has been used to synthesize carbazoles. acs.org

Development of High-Throughput Screening Methodologies for Derivatives

Once a library of derivatives of this compound has been synthesized, rapid and efficient screening methods are needed to identify compounds with desired biological activities. High-throughput screening (HTS) allows for the testing of thousands of compounds in a short period. medcraveonline.com

The development of robust and miniaturized assays is key to successful HTS campaigns. researchgate.net These can be biochemical assays, such as enzyme inhibition assays, or cell-based assays that measure a specific cellular response. nih.gov For example, derivatives could be screened for their ability to inhibit kinases, a common target in cancer therapy. nih.gov Fluorescence-based assays are often used in HTS due to their high sensitivity and rapid readout. nih.govresearchgate.net

Label-free detection methods, such as surface plasmon resonance (SPR) and mass spectrometry-based techniques, are gaining popularity in HTS. acs.org These methods can provide more direct information about the interaction between the compound and its target, reducing the likelihood of false positives. SAMDI (Self-Assembled Monolayers for Desorption and Ionization) mass spectrometry is a high-throughput, label-free assay that can be used to screen large compound libraries. acs.org

The integration of automation and robotics is essential for handling the large number of samples in an HTS campaign. nuvisan.com Automated liquid handling systems and plate readers can significantly increase the throughput and reproducibility of the screening process. A hypothetical HTS workflow for screening derivatives of this compound is outlined in Table 4.

Table 4: Hypothetical High-Throughput Screening Workflow for Derivatives This table presents hypothetical data for illustrative purposes.

| Step | Method | Throughput |

| Primary Screen | Fluorescence-based enzyme inhibition assay | 10,000 compounds/day |

| Hit Confirmation | Dose-response analysis | 500 compounds/day |

| Secondary Screen | Cell-based viability assay | 200 compounds/day |

| Mechanism of Action | Surface Plasmon Resonance (SPR) | 50 compounds/day |

Q & A

Q. What are the standard synthetic routes for 2-Amino-4-bromo-3-chlorobenzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves halogenation and functional group interconversion. For example, bromination of 2-amino-3-chlorobenzoic acid using N-bromosuccinimide (NBS) under acidic conditions can introduce the bromo group at the 4-position . Optimization strategies include:

- Catalytic Control : Use Lewis acids (e.g., FeCl₃) to direct regioselectivity.

- Temperature : Maintain 0–5°C to minimize side reactions like debromination.

- Purification : Recrystallization from ethanol/water mixtures improves yield (purity >98%) .

Table 1 : Common Byproducts and Mitigation

| Byproduct | Cause | Mitigation |

|---|---|---|

| 2-Amino-3-chlorobenzoic acid | Incomplete bromination | Excess NBS, prolonged reaction time |

| Di-brominated derivatives | Overhalogenation | Controlled stoichiometry (1:1 NBS) |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR to confirm substitution pattern (e.g., aromatic protons at δ 6.8–7.5 ppm, NH₂ at δ 5.2 ppm) .

- HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>95%) .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C₇H₅BrClNO₂: C 32.53%, H 1.95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during synthesis?

- Methodological Answer : Contradictions often arise from tautomerism or polymorphism. To resolve:

- X-ray Crystallography : Determine absolute configuration using SHELXL (e.g., intramolecular N–H···O hydrogen bonds forming S(6) motifs) .

- DFT Calculations : Compare experimental vs. computed IR/Raman spectra (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) .

- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm coupling patterns .

Q. How does the substitution pattern influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromo and chloro groups act as directing/leaving groups. For Suzuki-Miyaura coupling:

- Bromo vs. Chloro Reactivity : Bromo at C4 undergoes faster oxidative addition (Pd(PPh₃)₄) than chloro at C3.

- Steric Effects : Steric hindrance from NH₂ at C2 slows coupling; use bulky ligands (e.g., XPhos) to enhance selectivity .

Table 2 : Comparative Reactivity in Pd-Catalyzed Coupling

| Substrate | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| 2-Amino-4-bromo-3-chloro | 0.12 | 78 |

| 2-Amino-3-bromo-4-chloro | 0.08 | 65 |

Q. What crystallographic insights explain its solid-state stability?

- Methodological Answer : The compound forms centrosymmetric dimers via O–H···O hydrogen bonds (2.68 Å, 165°), stabilized by π-π stacking (3.4 Å interplanar distance). Use SHELX suite for refinement:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.